1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-7-4-3-5-8-15)22(19)17-10-6-9-16(20)11-17/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUUBKKLKRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-chlorophenyl isocyanate as a starting material.
Attachment of the Isobutylthio Group: The isobutylthio group can be introduced via a thiolation reaction using isobutylthiol and a suitable thiolating agent.
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under appropriate reaction conditions.
Major Products Formed
Scientific Research Applications
Biological Activities
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
- Antitubercular Activity :
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, where variations in substituents can lead to different biological activities. For instance:
- Substituting different alkyl or aryl groups at specific positions on the imidazole ring can enhance its pharmacological profile.
- The introduction of thio groups has been shown to improve the compound's activity against certain bacterial strains .
Case Studies and Research Findings
- Antimicrobial Study :
- Anti-inflammatory Research :
- Anticancer Evaluation :
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazole Derivatives
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-chlorophenyl analogs (e.g., ), influencing binding to hydrophobic pockets in biological targets.
- Thioether vs.
- Fluorinated Derivatives : Compounds with trifluoromethyl groups () exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation, whereas the target compound lacks fluorinated substituents.
SAR Insights :
- Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () may alter binding specificity; para-substitution often enhances steric accessibility.
- Thioether Linkage : The isobutylthio group in the target compound could enhance bioavailability compared to thiols () but may reduce reactivity in covalent binding.
- Fluorinated Analogs : Fluorine substituents () drastically improve potency (nM-range IC50) but increase synthetic complexity.
Biological Activity
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pest control. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C15H14ClN2S
- Molecular Weight : 284.80 g/mol
- CAS Number : Not specified in the provided sources.
The biological activity of imidazole derivatives, including this compound, is often linked to their ability to inhibit various enzymes and pathways involved in cell proliferation and survival.
Anticancer Activity
Research indicates that imidazole derivatives can exhibit potent anticancer properties. For instance, studies have shown that related compounds target tubulin polymerization, affecting cancer cell growth and survival. The mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that imidazole derivatives can inhibit the growth of various cancer cell lines. The following table summarizes the antiproliferative activity of selected compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A375 (melanoma) | 15.7 | Tubulin polymerization inhibition |
| Related ABI compounds | B16-F1 (murine melanoma) | 10.5 | Colchicine binding site interaction |
| Other imidazole derivatives | LNCaP (prostate cancer) | >10 | Variable mechanisms |
Case Study 1: Antitumor Efficacy
A study conducted on a series of imidazole derivatives, including those structurally similar to this compound, revealed their effectiveness against drug-resistant tumors. The compound exhibited significant antiproliferative activity against melanoma and prostate cancer cell lines, suggesting its potential as a therapeutic agent .
Case Study 2: Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Research indicates that similar imidazole derivatives are effective against agricultural pests, demonstrating a dual purpose for compounds in this class . The efficacy against pests may be attributed to their ability to disrupt cellular processes critical for pest survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
